(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected
Overview
Description
(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected is a compound that features a unique oxathiazolidine ring structure with an isopropyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected typically involves the formation of the oxathiazolidine ring followed by the introduction of the Boc protecting group. One common method involves the reaction of an appropriate isopropyl-substituted amine with a sulfonyl chloride to form the oxathiazolidine ring. The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-supported catalysts could enhance the efficiency and scalability of the process. For instance, solid Brønsted acid catalysts have been shown to be effective for continuous N-Boc protection of amines .
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxathiazolidine ring or remove the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis where Boc protection is essential.
Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates.
Mechanism of Action
The mechanism of action of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without premature deprotection.
Comparison with Similar Compounds
Similar Compounds
(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine: Similar structure but with a methyl group instead of an isopropyl group.
(4S)-2,2-Dioxido-4-ethyl-1,2,3-oxathiazolidine: Similar structure but with an ethyl group instead of an isopropyl group.
(4S)-2,2-Dioxido-4-tert-butyl-1,2,3-oxathiazolidine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, n-boc protected lies in its specific substitution pattern and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, N-BOC protected, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.
- Molecular Formula : C10H19NO5S
- CAS Number : 1206227-46-4
- Molar Mass : 265.33 g/mol
- Appearance : White solid
- Sensitivity : Air sensitive
The biological activity of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with oxathiazolidine scaffolds can exhibit antimicrobial and antiviral properties. The presence of the dioxido group enhances its reactivity and potential interactions with biomolecules.
Antimicrobial Activity
Studies indicate that oxathiazolidine derivatives can possess significant antimicrobial properties. For example:
- A series of derivatives were screened for their activity against Staphylococcus aureus , showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) highlighted that modifications in the oxathiazolidine ring could enhance antibacterial efficacy .
Compound | Activity | Reference |
---|---|---|
(4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine | Inhibits Staphylococcus aureus |
Antiviral Activity
Research has also explored the antiviral potential of related compounds. For instance:
- Derivatives similar to (4S)-2,2-Dioxido-4-isopropyl have shown activity against viruses such as Zika and Dengue. The phenotypic screening revealed that certain modifications could lead to enhanced antiviral properties .
Compound | Virus Targeted | Activity | Reference |
---|---|---|---|
1,2,4-Oxadiazole derivatives | Zika Virus | Potent antiviral activity |
Case Studies
-
Antibacterial Efficacy :
A study conducted on a library of oxathiazolidine derivatives revealed that specific modifications in the N-Boc protected form significantly increased antibacterial potency against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) . -
Antiviral Screening :
A series of compounds derived from oxathiazolidines were evaluated for their antiviral properties against various flaviviruses. The study concluded that these compounds could serve as lead candidates for developing antiviral therapies due to their promising activity profiles .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of (4S)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine is influenced by:
- The nature of substituents on the oxathiazolidine ring.
- The presence of functional groups that enhance solubility and bioavailability.
This information is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of this compound.
Properties
IUPAC Name |
tert-butyl (4S)-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXSIHWPAKSOP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206227-46-4 | |
Record name | (4S)-2,2-Dioxido-4- isopropyl -1,2,3-oxathiazolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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